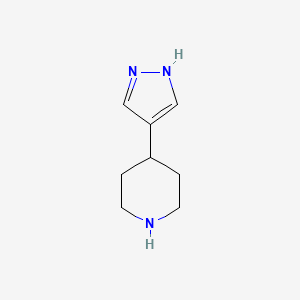

4-(1H-pyrazol-4-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQUZLDSPUWIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651533 | |

| Record name | 4-(1H-Pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-94-0 | |

| Record name | 4-(1H-Pyrazol-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4-(1H-pyrazol-4-yl)piperidine Scaffold

An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-4-yl)piperidine

The confluence of piperidine and pyrazole rings into the this compound scaffold represents a cornerstone in modern medicinal chemistry. This privileged structure is a key component in numerous biologically active agents, leveraging the physicochemical properties of both heterocycles. The piperidine moiety, a saturated six-membered nitrogen-containing ring, often improves aqueous solubility, metabolic stability, and provides a vector for interacting with biological targets.[1] Concurrently, the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in hydrogen bonding and other key interactions.[2]

This combination has proven particularly fruitful in the development of antagonists for the human CCR5 receptor, which are vital in anti-HIV-1 therapeutics.[3] The specific arrangement of the C4-linked pyrazole provides an optimal geometry for receptor binding, highlighting the importance of robust and scalable synthetic pathways to access this core and its derivatives for further drug discovery and development. This guide provides a detailed exploration of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing validated protocols for researchers.

Retrosynthetic Analysis: Core Strategic Disconnections

The synthesis of this compound can be approached from two principal retrosynthetic viewpoints. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns on either heterocycle.

Caption: Retrosynthetic pathways for this compound.

-

Strategy A: Pyrazole Annulation onto a Piperidine Scaffold. This approach begins with a pre-functionalized piperidine, typically a piperidin-4-one or piperidine-4-carboxylic acid derivative. The pyrazole ring is then constructed in a stepwise fashion onto this core. This method offers excellent control over the piperidine substitution.

-

Strategy B: Cross-Coupling of Pre-formed Heterocycles. This strategy involves the coupling of a 4-substituted pyrazole (e.g., a boronic ester or halide) with a correspondingly functionalized piperidine. This is a more convergent approach, ideal for late-stage diversification of the pyrazole core.

Strategy A: Pyrazole Construction on a Piperidine Core

This is arguably the most established route, building the pyrazole from the ground up on a piperidine template. The key is the creation of a β-dicarbonyl or equivalent functionality at the C4 position of the piperidine, which can then undergo cyclocondensation with hydrazine. A highly effective modern protocol begins with N-Boc-piperidine-4-carboxylic acid.[4]

Workflow and Mechanistic Insights

The pathway involves converting the carboxylic acid into a β-keto ester, followed by treatment with a one-carbon synthon like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enamino diketone. This intermediate is primed for cyclization.

Caption: Stepwise workflow for pyrazole formation on a piperidine scaffold.

Causality Behind Experimental Choices:

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the piperidine nitrogen. It is robust enough to withstand the varied conditions of the multi-step synthesis but can be cleanly removed under acidic conditions (e.g., with TFA or HCl) without affecting the pyrazole ring.

-

Formation of the β-Keto Ester: This is a critical step to activate the C4 position. Starting from the corresponding carboxylic acid and converting it to the methyl or ethyl ester, followed by a Claisen condensation, generates the required 1,3-dicarbonyl relationship.[4]

-

DMF-DMA Reagent: N,N-dimethylformamide dimethyl acetal serves as an efficient one-carbon electrophile. It reacts with the active methylene group of the β-keto ester to form a stable enaminone, which is the direct precursor for pyrazole ring formation.[4]

-

Cyclization with Hydrazine: The reaction of the enaminone with hydrazine hydrate is a classic Knorr pyrazole synthesis variant. The reaction proceeds via addition-elimination to form the heterocyclic ring. The use of hydrazine hydrate leads to the unsubstituted N-H pyrazole.

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from the work of Mangelinckx et al. and serves as a reliable method to produce a key intermediate that can be converted to the target compound.[4]

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in methanol (MeOH).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure. The resulting crude ester is typically used without further purification.

Step 2: Formation of the β-Keto Ester

-

Dissolve the crude methyl ester from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

-

Add ethyl acetate (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours until starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield the β-keto ester.

Step 3: Synthesis of the β-Enamino Diketone

-

Dissolve the β-keto ester (1.0 eq) in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction and remove the solvent under reduced pressure. The crude enaminone is often used directly in the next step.

Step 4: Pyrazole Formation

-

Dissolve the crude enaminone (1.0 eq) in ethanol (EtOH).

-

Add hydrazine hydrate (H₂NNH₂·H₂O, 1.5 eq).

-

Stir the reaction mixture at room temperature for 18 hours.[4]

-

Concentrate the mixture and purify by column chromatography to afford the target pyrazole carboxylate.

Final Step: Decarboxylation and Deprotection The resulting pyrazole-4-carboxylate can be hydrolyzed to the carboxylic acid and subsequently decarboxylated under thermal conditions. The N-Boc group is then removed with trifluoroacetic acid (TFA) or HCl in dioxane to yield the final this compound.

Strategy B: Palladium-Catalyzed Cross-Coupling

This convergent approach is highly valuable for creating analogs, as it allows for the independent synthesis and modification of the pyrazole and piperidine fragments before they are joined. The Suzuki-Miyaura cross-coupling is a powerful and common choice for this transformation.

Workflow and Mechanistic Insights

The core of this strategy is the Pd-catalyzed reaction between a pyrazole boronic acid/ester and a piperidine electrophile, or vice versa. The synthesis of a key intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been reported, demonstrating the feasibility of creating such building blocks.[5] While this specific example is for an N1-linked pyrazole, the principles for synthesizing a C4-linked pyrazole boronic ester are analogous.

Caption: Convergent synthesis via Suzuki cross-coupling.

Causality Behind Experimental Choices:

-

Protecting Groups: Both the pyrazole and piperidine nitrogens typically require protection. The N-H of the pyrazole is acidic and can interfere with the catalytic cycle. A Boc group is common for the piperidine, while a benzyl (Bn) or p-methoxybenzyl (PMB) group can be used for the pyrazole, as they are stable to the coupling conditions.

-

Boronic Ester vs. Acid: Pinacol esters of boronic acids are often preferred over the free acids due to their enhanced stability, ease of purification, and resistance to protodeboronation, leading to more consistent and higher yields in the coupling step.

-

Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl couplings, ligands such as SPhos, XPhos, or RuPhos are often employed to promote efficient oxidative addition and reductive elimination steps. A suitable base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester in the catalytic cycle.

Representative Protocol: Suzuki Coupling

This generalized protocol illustrates the key steps for coupling a pyrazole boronic ester with a piperidine halide.

Step 1: Synthesis of N-Protected 4-Iodo-1H-pyrazole

-

To a solution of 1H-pyrazole in an appropriate solvent, add a suitable protecting group (e.g., benzyl bromide with a base like NaH).

-

The N-protected pyrazole is then iodinated. A mild and efficient method uses elemental iodine in the presence of an oxidant like ceric ammonium nitrate (CAN).[5] This regioselectively installs the iodine at the C4 position.

Step 2: Miyaura Borylation

-

Combine the N-protected 4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, KOAc, 3.0 eq) in an anhydrous, deoxygenated solvent like dioxane.

-

Heat the mixture at 80-100 °C for several hours until the starting material is consumed.

-

Cool, filter, and purify the residue by chromatography to obtain the pyrazole pinacol boronate ester.

Step 3: Suzuki Coupling

-

In a reaction vessel, combine the N-protected pyrazole boronate ester (1.0 eq), N-Boc-4-iodopiperidine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more advanced catalyst/ligand system), and an aqueous base solution (e.g., 2M K₂CO₃).

-

Add a solvent such as dioxane or DMF. Deoxygenate the mixture by bubbling with argon or nitrogen.

-

Heat the reaction to 90-110 °C and stir for 6-24 hours.

-

After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Step 4: Deprotection

-

Remove the pyrazole N-protecting group (e.g., hydrogenolysis for a benzyl group using H₂ on Pd/C).

-

Remove the piperidine N-Boc group using standard acidic conditions (TFA or HCl).

Comparative Summary of Synthetic Strategies

| Feature | Strategy A (Pyrazole Construction) | Strategy B (Cross-Coupling) |

| Overall Approach | Linear | Convergent |

| Key Advantage | Excellent for simple, unsubstituted pyrazoles. Good control over piperidine core. | Ideal for late-stage diversification and creating complex analogs of the pyrazole core. |

| Key Challenge | Can be lengthy; regioselectivity of pyrazole formation can be an issue with substituted hydrazines. | Requires synthesis of two functionalized heterocyclic building blocks. Catalyst screening may be necessary. |

| Scalability | Generally scalable, with several multigram syntheses reported for similar processes.[6][7] | Can be highly scalable, often favored in industrial settings for its efficiency. |

| Starting Materials | Piperidin-4-one or piperidine-4-carboxylic acid derivatives. | Functionalized pyrazoles (halides, boronates) and functionalized piperidines. |

Conclusion

The synthesis of this compound is a well-trodden path in medicinal chemistry, with two primary strategies dominating the landscape. The construction of the pyrazole ring onto a piperidine scaffold (Strategy A) is a robust and reliable method, particularly when the target pyrazole is unsubstituted. For more complex derivatives or for programs requiring rapid analog synthesis, the convergent cross-coupling approach (Strategy B) offers superior flexibility and efficiency. The selection of a specific route will ultimately depend on project goals, timeline, available starting materials, and the desired scale of the final compound. Both pathways, when executed with careful consideration of protecting group strategies and reaction optimization, provide reliable access to this invaluable chemical scaffold.

References

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology. Available at: [Link]

-

Fussell, S. J., Luan, H., Peach, P., & Poucher, K. L. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

-

Mangelinckx, S., Van Vooren, P., De Clercq, E., & Pannecouque, C. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(22), 5469. Available at: [Link]

-

Shen, D. M., Shu, M., Mills, S. G., Chapman, K. T., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. Available at: [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

-

Synthesis of piperidine 4a a in the presence of various catalysts. ResearchGate. (n.d.). Available at: [Link]

-

Piperidine Synthesis. (1993). Defense Technical Information Center. Available at: [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. (2024). Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

-

Levchenko, V., et al. (2022). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Available at: [Link]

-

Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ResearchGate. (2022). Available at: [Link]

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. (2001). Available at: [Link]

-

Naimi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available at: [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Chemical structure and stereochemistry of 4-(1H-pyrazol-4-yl)piperidine

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-(1H-Pyrazol-4-yl)piperidine

Introduction

The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in drug discovery.[1][2] This heterocyclic framework, which marries a flexible, saturated piperidine ring with an aromatic, hydrogen-bond-donating-and-accepting pyrazole moiety, is present in numerous biologically active compounds and approved pharmaceuticals.[3][4] Its unique combination of structural and electronic features allows it to engage with a wide array of biological targets, making it a focal point for the development of novel therapeutics ranging from anti-HIV agents to kinase inhibitors.[3][5]

This guide provides a comprehensive technical overview of the this compound core, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental chemical structure, explore the nuances of its stereochemistry, detail robust synthetic protocols, and outline methods for its analytical characterization. The narrative is grounded in established scientific principles, explaining not just the "how" but the "why" behind key experimental and analytical choices to ensure both accuracy and practical insight.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is fundamental to exploiting its potential in drug design. This section details its structural composition, conformational preferences, and key physicochemical characteristics.

Core Chemical Structure

The molecule consists of a piperidine ring connected at its 4-position to the 4-position of a 1H-pyrazole ring. The piperidine ring is a saturated six-membered heterocycle, while the pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Caption: Chemical structure of this compound.

Tautomerism of the Pyrazole Ring

The 1H-pyrazole ring exhibits annular tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms. While the compound is named 4-(1H -pyrazol-4-yl)piperidine, it exists in equilibrium with its 4-(2H -pyrazol-4-yl)piperidine tautomer. This property is crucial as the tautomeric form can influence receptor binding, solubility, and other pharmacological properties.

Caption: Tautomeric equilibrium of the pyrazole moiety.

Conformational Analysis

The sp³-hybridized piperidine ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain.[6] In this conformation, the pyrazole substituent can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable due to reduced steric hindrance (1,3-diaxial interactions) compared to the axial conformation.

Caption: Chair conformations of the piperidine ring.

Physicochemical Data

A summary of the core physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 278798-08-6 | [7] |

| Molecular Formula | C₈H₁₃N₃ | [7] |

| Molecular Weight | 151.21 g/mol | [7] |

| Synonyms | 4-(2H-Pyrazol-3-YL)-piperidine | [7] |

Part 2: Stereochemistry

The stereochemical properties of a molecule are paramount in drug development, as different enantiomers or diastereomers can exhibit vastly different biological activities and safety profiles.[8]

Achirality of the Parent Scaffold

Unsubstituted this compound is an achiral molecule. It possesses a plane of symmetry that passes through the C4 and N1 atoms of the piperidine ring and the pyrazole ring. As it contains no stereogenic centers, it is not optically active and does not exist as enantiomers.[9][10]

Introduction of Chirality

Chirality is introduced into the scaffold upon substitution at specific positions, breaking the molecule's internal symmetry. A stereogenic center is created if a substituent is added to the piperidine ring at positions 2, 3, 5, or 6.

Caption: Introduction of a stereocenter at C3 of the piperidine ring.

Protocol: Chiral Separation of a Substituted Derivative

Once a chiral center is introduced, separating the resulting enantiomers is essential for pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[11][12]

Objective: To resolve a racemic mixture of a chiral this compound derivative into its individual enantiomers.

Principle of Separation: The CSP creates a chiral environment. The enantiomers interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different binding energies. This differential interaction leads to different retention times and, thus, separation.[13] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective due to their helical structure and ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions.[8][14]

Experimental Workflow

Caption: Workflow for chiral separation by HPLC.

Detailed Methodology:

-

CSP and Column Selection:

-

Rationale: The choice of CSP is critical and often requires screening. Polysaccharide-based columns like Lux Cellulose-2 and Lux Amylose-2 are excellent starting points due to their broad applicability for separating a wide range of chiral compounds.[8][14]

-

Procedure: Select a column such as a Lux Cellulose-2, 5 µm, 250 x 4.6 mm.

-

-

Mobile Phase Preparation:

-

Rationale: The mobile phase composition (normal, polar organic, or reversed-phase) modulates the interaction between the analyte and the CSP. A normal phase (e.g., hexane/ethanol) often provides excellent selectivity.[14]

-

Procedure: Prepare a mobile phase of Hexane:Ethanol (80:20 v/v). Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for basic compounds like piperidines. Filter and degas the mobile phase before use.

-

-

Sample Preparation:

-

Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure sharp peaks and prevent precipitation on the column.

-

Procedure: Prepare a stock solution of the racemic compound at 1 mg/mL in the mobile phase.

-

-

HPLC Instrumentation and Conditions:

-

Rationale: Optimized conditions ensure good resolution and efficient separation. The flow rate is adjusted to balance separation time and efficiency, while the column temperature can affect selectivity. UV detection is chosen based on the analyte's chromophore.

-

Procedure:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm (or the λ_max of the pyrazole-containing chromophore)

-

-

-

Data Analysis and Collection:

-

Rationale: The chromatogram provides the retention times (t_R) for each enantiomer. The resolution (R_s) quantifies the degree of separation and should ideally be >1.5 for baseline separation.

-

Procedure: Integrate the peaks to determine the retention time and peak area for each enantiomer. Calculate the selectivity (α) and resolution (R_s). If preparative separation is desired, collect the eluent corresponding to each peak in separate vials.

-

Part 3: Synthesis and Characterization

A robust and scalable synthesis is crucial for producing the this compound core for further derivatization and study.

General Synthetic Strategy

A common and efficient approach involves the construction of the pyrazole ring onto a pre-existing, and often protected, piperidine scaffold. One well-established method is the reaction of a β-enamino diketone derived from N-Boc-4-piperidone with a hydrazine source. The Boc (tert-butyloxycarbonyl) group serves as an excellent protecting group for the piperidine nitrogen, preventing side reactions and facilitating purification.[15]

Synthetic Pathway Overview

Caption: General synthetic route to this compound.

Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

This protocol describes a key step: the formation of the protected pyrazole-piperidine core from a suitable precursor.

Objective: To synthesize N-Boc-4-(1H-pyrazol-4-yl)piperidine via cyclocondensation.

Methodology:

-

Reagents and Equipment:

-

β-enamino diketone precursor (derived from N-Boc-4-piperidone)

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Reaction Procedure:

-

Rationale: Ethanol is a common, effective solvent for this type of condensation reaction. Refluxing provides the necessary thermal energy to drive the reaction to completion.

-

Procedure:

-

Dissolve the β-enamino diketone (1.0 eq) in ethanol (15 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) to the solution at room temperature.

-

Attach a condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

-

Work-up and Purification:

-

Rationale: The work-up aims to remove the solvent and any excess reagents. Column chromatography is a standard method for purifying organic compounds based on their differential adsorption to a stationary phase.[15][16]

-

Procedure:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude residue is purified by column chromatography on silica gel.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

-

-

-

Final Deprotection (If Required):

-

Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Procedure: Dissolve the purified N-Boc protected compound in dichloromethane (DCM) and add an excess of TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under vacuum to yield the final product, typically as a salt.

-

Structural Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.[17][18][19]

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals for pyrazole C-H protons (~7.5 ppm), piperidine N-H (if deprotected), and aliphatic piperidine C-H protons (in the ~1.5-3.0 ppm range).[16][20] | Confirms the proton framework and connectivity. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the pyrazole ring and the aliphatic carbons of the piperidine ring.[17][20] | Determines the carbon skeleton of the molecule. |

| Mass Spec. | A molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the compound (e.g., 152.12 for C₈H₁₄N₃⁺).[16][18] | Confirms the molecular mass and elemental formula. |

| FT-IR | Characteristic stretching frequencies for N-H bonds (~3200-3400 cm⁻¹) and C-H bonds (~2800-3000 cm⁻¹).[16][18] | Identifies key functional groups present in the molecule. |

Conclusion

The this compound scaffold is a deceptively simple yet powerful building block in medicinal chemistry. Its structural rigidity and flexibility, combined with the electronic properties of the pyrazole ring, provide a versatile platform for designing targeted therapeutics. While the parent molecule is achiral, the introduction of substituents—a common strategy in drug optimization—necessitates a rigorous understanding and control of stereochemistry. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to confidently synthesize, purify, and characterize this important molecule and its derivatives, paving the way for the discovery of next-generation pharmaceuticals.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports. Available from: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available from: [Link]

-

4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE. precisionFDA. Available from: [Link]

-

4-(5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL)PIPERIDINE. gsrs.ncats.nih.gov. Available from: [Link]

-

Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine. Oriental Journal of Chemistry. Available from: [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). Available from: [Link]

-

Chiral Drug Separation. ScienceDirect. Available from: [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol - Semantic Scholar. Semantic Scholar. Available from: [Link]

-

(PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. Available from: [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available from: [Link]

-

Stereochemistry of the Heterocyclic Alcohols Containing Piperidine Unit. cnki.com.cn. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. National Institutes of Health (NIH). Available from: [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available from: [Link]

-

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. National Institutes of Health (NIH). Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available from: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

-

4-(1-Phenyl-1H-pyrazol-4-yl)piperidine. PubChem. Available from: [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online. Available from: [Link]

-

Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 278798-08-6 | 4-(1H-Pyrazol-3-YL)piperidine - Synblock [synblock.com]

- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nepjol.info [nepjol.info]

- 19. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 4-(1H-Pyrazol-4-yl)piperidine for Advanced Research and Development

Introduction: The Strategic Importance of the Pyrazole-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of specific heterocyclic rings is a cornerstone of rational drug design. The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while providing a rigid, three-dimensional structure to orient substituents into protein binding pockets.[1] When coupled with the pyrazole ring—an aromatic five-membered heterocycle with two adjacent nitrogen atoms—the resulting hybrid structure offers a unique combination of hydrogen bond donors and acceptors, and a defined spatial arrangement of functional groups.

This guide focuses specifically on the 4-(1H-pyrazol-4-yl)piperidine isomer, a key building block and structural fragment in the development of novel therapeutics. It is crucial to distinguish this compound from its constitutional isomers, such as 4-(1H-pyrazol-1-yl)piperidine (CAS 762240-09-5)[2][3][4] and 4-(1H-pyrazol-3-yl)piperidine (CAS 278798-08-6)[5], as the point of attachment on the pyrazole ring dictates the vectoral projection of substituents and profoundly influences biological activity. This document provides core technical data, a representative synthetic protocol, and an exploration of its applications for researchers engaged in drug discovery and development.

The primary identifier for the dihydrochloride salt of this compound is:

-

CAS Number: 690261-96-2 (for this compound dihydrochloride)[6]

Core Molecular Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in research. The following table summarizes the key data for the this compound free base.

| Property | Value | Source / Method |

| CAS Number | 690261-96-2 (Dihydrochloride Salt) | [6] |

| Molecular Formula | C₈H₁₃N₃ | Calculated |

| Molecular Weight | 151.21 g/mol | [5] |

| Molecular Weight (Di-HCl) | 224.13 g/mol | [6] |

| Appearance | Off-white to white solid (Typical) | Supplier Data |

| pKa₁ (Piperidine N) | ~11 | Estimated |

| pKa₂ (Pyrazole N-H) | ~14 | Estimated |

| cLogP | ~0.5 - 1.0 | Predicted |

| Solubility | Soluble in water (as salt), methanol, DMSO | General Chemical Knowledge |

Synthesis and Purification

The synthesis of this compound requires a robust and scalable strategy that ensures correct regiochemistry. While multiple routes are conceivable, modern synthetic chemistry often favors a convergent approach using palladium-catalyzed cross-coupling reactions. This method offers high yields and functional group tolerance.

Synthetic Strategy: A Convergent Cross-Coupling Approach

The causality behind choosing a cross-coupling strategy lies in its reliability and modularity. It allows for the independent synthesis and modification of the two heterocyclic fragments before their final assembly, which is highly advantageous in a research setting. The key challenge in pyrazole synthesis is controlling the regioselectivity of N-alkylation or N-arylation. By using a pre-formed, protected 4-halopyrazole, this ambiguity is eliminated. The piperidine nitrogen is protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions and improve handling of the organometallic intermediate.

Experimental Protocol: Representative Synthesis via Suzuki Coupling

This protocol describes a self-validating system for the synthesis, starting from commercially available precursors.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-boronic acid pinacol ester

-

To a solution of 1-Boc-4-iodopiperidine (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Purge the reaction vessel with nitrogen or argon for 15 minutes.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Step 2: Suzuki Coupling with 4-Iodo-1H-pyrazole

-

To a solution of 1-(tert-Butoxycarbonyl)piperidine-4-boronic acid pinacol ester (1.0 eq) and a suitable N-protected 4-iodopyrazole (e.g., 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole) (1.1 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add a base such as sodium carbonate (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

-

De-gas the mixture thoroughly with nitrogen or argon.

-

Heat the reaction to 90-100 °C for 4-8 hours, monitoring for completion.

-

Cool the mixture, dilute with ethyl acetate, and separate the layers.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the coupled product via column chromatography.

Step 3: Deprotection to Yield this compound

-

Dissolve the protected intermediate from Step 2 in a suitable solvent such as methanol or 1,4-dioxane.

-

Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours. The Boc group and many N-protecting groups on the pyrazole (like THP) are labile under these conditions.

-

Monitor the reaction for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure. If HCl was used, the dihydrochloride salt may precipitate and can be collected by filtration or triturated with diethyl ether to yield a solid. If TFA was used, a salt exchange may be necessary for the final product.

-

The resulting solid is the target compound, typically as a dihydrochloride salt, which can be used directly or neutralized to the free base if required.

Purification and Characterization

Final product purity should be assessed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typical for research use).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is considered a "privileged fragment" due to its frequent appearance in bioactive molecules. Its value stems from several key features.

The Pyrazole-Piperidine Scaffold as a Privileged Fragment

-

Defined 3D Geometry: The saturated piperidine ring adopts a stable chair conformation, positioning the pyrazole ring in a defined equatorial orientation. This reduces conformational flexibility, which is entropically favorable for binding to a biological target.

-

Hydrogen Bonding Capabilities: The scaffold presents three key interaction points: the piperidine N-H (donor), the pyrazole N-H (donor), and the second pyrazole nitrogen (acceptor). This trifecta allows for versatile and strong interactions with protein active sites.

-

Tunable Physicochemical Properties: The basic piperidine nitrogen can be functionalized to modulate pKa and lipophilicity, while the pyrazole ring can be substituted to explore further binding interactions or fine-tune electronic properties.

-

Metabolic Stability: Both heterocyclic rings are generally robust to metabolic degradation, making them attractive components for developing orally bioavailable drugs.

Case Study: CCR5 Receptor Antagonists for HIV Therapy

A prominent example showcasing the utility of the pyrazolyl-piperidine core is in the development of antagonists for the human C-C chemokine receptor type 5 (CCR5).[7] This receptor is a critical co-receptor used by the HIV-1 virus to enter T-cells.

-

Mechanism: Small molecules that bind to CCR5 can allosterically prevent the conformational changes required for viral entry.

-

Structural Role: In this context, the piperidine ring often serves as a central scaffold. The 4-pyrazolyl group acts as a rigid linker to other aromatic moieties, replacing more flexible chains found in earlier generations of antagonists. This structural modification led to the discovery of potent CCR5 antagonists with excellent anti-HIV-1 activity in vitro.[7] The structure-activity relationship (SAR) studies in this area demonstrated that the precise placement of the pyrazole nitrogen atoms was critical for optimal activity.[7]

Visualization of Key Concepts

Diagram 1: Synthetic Workflow

Caption: A representative synthetic workflow for this compound.

Diagram 2: Role as a Medicinal Chemistry Scaffold

Caption: The scaffold provides multiple vectors for chemical modification.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its well-defined structure, versatile hydrogen-bonding capabilities, and synthetic tractability make it an invaluable tool for researchers. From its fundamental role in fragment-based screening to its incorporation into complex lead candidates for targets like the CCR5 receptor, this scaffold continues to empower the development of the next generation of therapeutics. This guide serves as a foundational resource for professionals aiming to leverage its unique properties in their research and development programs.

References

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. [Link]

-

PubChem. 4-(1H-Pyrazol-1-yl)piperidine. [Link]

-

Grigorjeva, L. et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

Shen, D. M. et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Medium. [Link]

-

Cui, J. et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

-

Khan, I. et al. (2016). Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents. ResearchGate. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

PubChem. 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine. [Link]

-

Vitaku, E. et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

de Faria, A. R. et al. (2011). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

-

Naim, M. J. et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 762240-09-5 CAS Manufactory [m.chemicalbook.com]

- 5. CAS 278798-08-6 | 4-(1H-Pyrazol-3-YL)piperidine - Synblock [synblock.com]

- 6. 690261-96-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 7. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1H-pyrazol-4-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-4-yl)piperidine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure, combining the versatile pyrazole moiety with a saturated piperidine ring, makes it a valuable building block for the synthesis of a wide range of biologically active compounds. The pyrazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding, while the piperidine unit provides a flexible linker and can be functionalized to modulate physicochemical properties. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural elucidation of this compound and its derivatives is crucial for confirming the successful synthesis and for understanding their chemical behavior.[1][2][3] While experimental data for the unsubstituted parent compound is not widely published, this guide will present a detailed analysis based on established spectroscopic principles, data from closely related analogs, and predicted spectral information.

Molecular Structure and Isomerism

It is critical to distinguish this compound from its isomer, 4-(1H-pyrazol-1-yl)piperidine. In the target compound, the piperidine ring is attached to the C4 position of the pyrazole ring, whereas in the isomer, it is attached to the N1 position.[4][5] This seemingly small difference has a significant impact on the molecule's chemical properties and its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, along with interpretations based on data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazole H3, H5 | ~7.5 | s | 2H | The two pyrazole protons are expected to be chemically equivalent due to tautomerism, resulting in a singlet. |

| Piperidine CH (C4) | ~2.8 - 3.0 | m | 1H | The methine proton at the point of attachment to the pyrazole ring. |

| Piperidine CH₂ (axial, C2, C6) | ~2.6 - 2.8 | m | 2H | Protons on the carbons adjacent to the nitrogen, deshielded by the nitrogen atom. |

| Piperidine CH₂ (equatorial, C2, C6) | ~3.0 - 3.2 | m | 2H | Protons on the carbons adjacent to the nitrogen, deshielded by the nitrogen atom. |

| Piperidine CH₂ (axial, C3, C5) | ~1.6 - 1.8 | m | 2H | |

| Piperidine CH₂ (equatorial, C3, C5) | ~1.8 - 2.0 | m | 2H | |

| Piperidine NH | Broad singlet | 1H | The chemical shift of the piperidine NH proton is variable and depends on solvent and concentration. | |

| Pyrazole NH | Broad singlet | 1H | The pyrazole NH proton is also variable and may exchange with solvent protons. |

Interpretation and Causality:

-

Pyrazole Protons: The expected singlet at ~7.5 ppm for the pyrazole protons is a key identifier. In substituted pyrazoles, these protons would show distinct signals and coupling patterns.

-

Piperidine Protons: The piperidine ring protons exhibit complex multiplets due to chair conformations and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field compared to the other methylene protons (C3 and C5). The methine proton at C4 is also expected to be in a distinct chemical environment. The exact chemical shifts and multiplicities can be influenced by the solvent and the conformational equilibrium of the piperidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3, C5 | ~135 | Aromatic carbons of the pyrazole ring. |

| Pyrazole C4 | ~110 | The carbon of the pyrazole ring attached to the piperidine. |

| Piperidine C4 | ~35 | The methine carbon of the piperidine ring. |

| Piperidine C2, C6 | ~45 | Carbons adjacent to the piperidine nitrogen. |

| Piperidine C3, C5 | ~30 |

Interpretation and Causality:

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic ring. The carbon at the point of substitution (C4) will have a different chemical shift compared to the other two carbons.

-

Piperidine Carbons: The piperidine carbons show signals in the aliphatic region. The carbons adjacent to the nitrogen (C2, C6) are deshielded and appear at a lower field than the C3 and C5 carbons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the NH protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyrazole and piperidine rings.

-

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Pyrazole & Piperidine) | 3100 - 3400 | Medium, Broad | The broadening is due to hydrogen bonding. These peaks may overlap. |

| C-H Stretch (Aromatic, Pyrazole) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic, Piperidine) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds. |

| C=C Stretch (Pyrazole) | 1500 - 1600 | Medium | Aromatic ring stretching. |

| C-N Stretch | 1000 - 1350 | Medium | |

| N-H Bend | 1550 - 1650 | Medium |

Interpretation and Causality:

-

The presence of broad N-H stretching bands in the 3100-3400 cm⁻¹ region is a strong indication of the pyrazole and piperidine NH groups.

-

The strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the saturated piperidine ring.

-

The C=C stretching vibrations of the pyrazole ring are expected in the aromatic region of the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.

-

Solution: Dissolve the sample in a suitable solvent (that does not have interfering absorptions in the regions of interest) and place it in an appropriate IR cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

-

Place the sample in the spectrometer and record the IR spectrum. The instrument software will automatically subtract the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem[4] |

| Monoisotopic Mass | 151.1110 g/mol | PubChem[4] |

| [M+H]⁺ | 152.1182 | PubChem (Predicted)[4] |

| [M+Na]⁺ | 174.1002 | PubChem (Predicted)[4] |

Interpretation and Fragmentation:

-

Molecular Ion Peak: The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺ in ESI) is the most important piece of information, as it confirms the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of this compound is expected to involve the cleavage of the piperidine ring and the bond connecting the two rings. Common fragmentation pathways for piperidine rings include the loss of alkyl radicals. The stability of the pyrazole ring suggests that fragmentation will likely be initiated at the piperidine moiety.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and provides information about the molecular weight with minimal fragmentation ([M+H]⁺ is typically observed).

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a fingerprint for the compound.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information and to compare with predicted fragmentation pathways or library data.

-

Caption: Workflow for mass spectrometry analysis.

Conclusion

References

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. National Center for Biotechnology Information. Retrieved from: [Link]

-

IJTSRD. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 4(5), 1045-1049. Available at: [Link]

-

de Castro, P. P., et al. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 33(S2), 59-67. Available at: [Link]

-

PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from: [Link]

-

Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). TBD-Organocatalyzed Synthesis of Pyrazolines. Retrieved from: [Link]

Sources

Solubility and stability of 4-(1H-pyrazol-4-yl)piperidine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-4-yl)piperidine

Abstract

This compound represents a significant heterocyclic scaffold in modern medicinal chemistry, serving as a key building block in the development of numerous therapeutic agents. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals. Poor solubility can impede bioassays, complicate formulation for in vivo studies, and lead to poor bioavailability, while instability can compromise a drug's safety, efficacy, and shelf-life.[1][2] This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It moves beyond a simple listing of facts to explain the causality behind experimental choices, presenting detailed, field-proven protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Significance of the this compound Scaffold

Nitrogen-based heterocycles are a cornerstone of drug discovery, with the pyrazole and piperidine rings being particularly prominent.[3] The pyrazole moiety offers a versatile platform for establishing multiple vector interactions with biological targets, while the piperidine ring provides a saturated, basic nitrogen center that can improve pharmacokinetic properties and serve as a key anchoring point. The combination of these two rings in the this compound scaffold creates a molecule with a unique profile of polarity, hydrogen bonding capability, and structural rigidity.

The journey from a promising chemical entity to a viable drug candidate is contingent on a thorough characterization of its properties. This guide serves as a senior application scientist's perspective on establishing a robust solubility and stability profile for this important scaffold, ensuring that subsequent development efforts are built on a solid foundation of reliable and reproducible data.

Core Physicochemical Properties

Before delving into experimental analysis, a foundational understanding of the molecule's intrinsic properties is essential.

| Property | Value / Structure | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₁₃N₃ | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| Structure |  | [4] |

| Parent Heterocycles | Pyrazole (limited water solubility, soluble in organic solvents), Piperidine (highly soluble in water and various organic solvents).[5][6] | N/A |

The structure, containing both a polar pyrazole ring capable of hydrogen bond donation and acceptance and a basic piperidine nitrogen, suggests a complex solubility behavior that is likely highly dependent on pH.

Solubility Profile: A Duality of Measurement

A compound's solubility dictates its behavior in both in vitro and in vivo systems.[1] It is not a single value but rather a property dependent on the experimental conditions. For drug discovery, two types of solubility are critical: kinetic and thermodynamic.[1][7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput measurement that reflects the conditions of many in vitro biological assays and is essential for early-stage compound assessment to avoid artifacts from precipitation.[1][7][8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period until the solution is saturated.[2][10] This value is crucial for later-stage development, including formulation, salt selection, and predicting oral absorption.[2][10]

Experimental Workflow for Solubility Assessment

The choice between kinetic and thermodynamic assessment depends on the stage of drug development. The following workflow illustrates a logical approach.

Protocol: High-Throughput Kinetic Solubility Assay

Causality: This protocol is designed for speed and efficiency, mirroring high-throughput screening (HTS) conditions. By starting from a DMSO stock, it assesses a compound's propensity to precipitate when introduced rapidly into an aqueous environment, which is critical for interpreting results from cell-based or biochemical assays.[7][8]

Self-Validation: The protocol includes low, medium, and high solubility control compounds. These controls must fall within pre-defined acceptance criteria for the assay results to be considered valid.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8][11]

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, resulting in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.[9]

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[7]

-

Separation: Separate the soluble fraction from any precipitate. This is typically achieved by filtering the plate contents through a solubility filter plate (e.g., Millipore MultiScreen) into a fresh collection plate.[7][9]

-

Quantification: Analyze the concentration of the compound in the filtrate. This is commonly done using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in a 2% DMSO/buffer solution.[7][12]

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

Causality: This method determines the true equilibrium solubility, which is fundamental for understanding how a compound will behave in a formulation or in the gastrointestinal tract.[2][10] By incubating excess solid drug for an extended period (typically 24 hours), the system reaches a state of equilibrium between the dissolved and undissolved compound.[10]

Self-Validation: The presence of undissolved solid material must be visually confirmed in the vial at the end of the incubation period to ensure saturation was achieved. The pH of the final solution should also be measured and reported, as it can be influenced by the dissolved compound.[13]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. The key is to ensure enough solid is present to saturate the solution.[10]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, 0.1 M phosphate buffer pH 7.4) to the vial.[10]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 hours to reach equilibrium.[7][10]

-

Phase Separation: After incubation, allow the vials to stand to let solids settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles. Adsorption to the filter should be assessed.[13]

-

Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration using a validated stability-indicating HPLC-UV method against a standard curve.[2]

Illustrative Solubility Data

The following table demonstrates how solubility data for this compound would be presented. (Note: Values are for illustrative purposes).

| Solvent/Buffer | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | Thermodynamic | 25 | 1500 | ~9920 |

| PBS (pH 7.4) | Thermodynamic | 25 | 2500 | ~16530 |

| PBS (pH 7.4) | Kinetic | 25 | 185 | ~1223 |

| SGF (pH 1.2) | Thermodynamic | 37 | >5000 | >33000 |

| FaSSIF (pH 6.5) | Thermodynamic | 37 | 3100 | ~20500 |

| Ethanol | Thermodynamic | 25 | >10000 | >66100 |

| DMSO | N/A | 25 | Highly Soluble | Highly Soluble |

Stability Profile: Ensuring Molecular Integrity

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14][15] A critical component of this is forced degradation, or stress testing.

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate decomposition. The objectives are threefold:

-

To identify likely degradation products and establish degradation pathways.[16][17]

-

To demonstrate the specificity of the analytical procedures used for stability testing (i.e., to prove they are "stability-indicating").[15]

-

To reveal the intrinsic stability of the molecule.[17]

Factors Influencing Stability

A systematic evaluation of stability requires challenging the molecule under various conditions as mandated by ICH guidelines.[14][15]

Protocol: Forced Degradation Study

Causality: This protocol systematically exposes the compound to the four primary degradation mechanisms (hydrolysis, oxidation, photolysis, thermal) to rapidly identify its liabilities. The conditions are intentionally more severe than long-term storage to produce detectable degradation (typically aiming for 5-20%) in a short timeframe.[17][18] Exceeding 20% degradation can lead to secondary degradation, complicating pathway analysis.[18]

Self-Validation: A crucial part of this study is the development and validation of a stability-indicating analytical method, typically HPLC. The method is validated by demonstrating that it can separate the intact parent compound from all degradation products formed under the stress conditions. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm specificity.

Methodology: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). This stock is then subjected to the following conditions in parallel:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[17][18]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.[17]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[16]

-

Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at 80°C for 7 days.[18]

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18] A dark control sample should be stored under the same conditions but shielded from light.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid/base conditions), and dilute to a target concentration. Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC-UV method.

Illustrative Stability Data

The following table shows an example of how data from a forced degradation study would be summarized. (Note: Values are for illustrative purposes).

| Stress Condition | Time | % Assay of Parent | Total Degradants (%) | Remarks |

| Control (Unstressed) | 0 hr | 100.0 | <0.1 | - |

| 0.1 M HCl | 24 hr | 98.5 | 1.4 | Stable to acid |

| 0.1 M NaOH | 24 hr | 99.1 | 0.8 | Stable to base |

| 3% H₂O₂ | 24 hr | 85.2 | 14.5 | Susceptible to oxidation. Two major degradants observed. |

| Heat (80°C, solid) | 7 days | 99.5 | 0.4 | Thermally stable in solid state. |

| Light (ICH Q1B) | - | 94.3 | 5.6 | Moderate light sensitivity. One major degradant. |

Experimental Workflow for Stability Testing

Conclusion and Recommendations

This guide outlines the essential principles and methodologies for comprehensively characterizing the solubility and stability of this compound. Based on the theoretical structure and the experimental frameworks provided:

-

Solubility: The compound is expected to exhibit significant pH-dependent solubility due to the basic piperidine nitrogen. Thermodynamic solubility should be determined across a physiologically relevant pH range (e.g., 1.2 to 7.4) to inform formulation strategies. While likely soluble in organic solvents, its aqueous solubility will be a critical parameter for development.

-

Stability: The heterocyclic rings, particularly the piperidine moiety, may be susceptible to oxidation.[19] Forced degradation studies are essential to confirm this and to identify any potential photolytic or other instabilities. The results of these studies will directly inform recommendations for packaging and storage conditions.[14][15]

A rigorous, phase-appropriate application of the protocols described herein is a non-negotiable step in the drug development process. It ensures the generation of trustworthy data, mitigates late-stage failures, and ultimately accelerates the journey of promising molecules like this compound from the laboratory to the clinic.

References

- ICH. (n.d.). Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Slideshare. (n.d.). Ich guideline for stability testing.

- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- N/A. (2025). Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- N/A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Pharma Dekho. (2023). Sop for force degradation study.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Solubility of Things. (n.d.). Piperidine | Solubility of Things.

- N/A. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.

- ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.

- Solubility of Things. (n.d.). Pyrazole - Solubility of Things.

- ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.

- International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES.

- N/A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- ResearchGate. (n.d.). Solubility studies of synthesized compounds in different solvents..

- PubChem. (n.d.). 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine.

- PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine.

- Alfa Chemistry. (n.d.). CAS 762240-09-5 Piperidine,4-(1H-pyrazol-1-yl)-(9ci).